molecular formula C14H26O B1431364 5-Undecen-4-one, 7-ethyl-2-methyl- CAS No. 96446-43-4

5-Undecen-4-one, 7-ethyl-2-methyl-

Cat. No.: B1431364
CAS No.: 96446-43-4
M. Wt: 210.36 g/mol
InChI Key: QYAOIOBFYSRSLB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Undecen-4-one, 7-ethyl-2-methyl- involves the reaction of methyl isobutyl ketone with 2-ethylhexanal in the presence of sodium hydroxide. The reaction mixture is heated to 100°C and stirred for 60 minutes . The reaction conditions include:

    Reactants: Methyl isobutyl ketone, 2-ethylhexanal

    Catalyst: Sodium hydroxide

    Temperature: 100°C

    Reaction Time: 60 minutes

Industrial Production Methods

Industrial production methods for 5-Undecen-4-one, 7-ethyl-2-methyl- typically involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Undecen-4-one, 7-ethyl-2-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Undecen-4-one, 7-ethyl-2-methyl- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Undecen-4-one, 7-ethyl-2-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, leading to the formation of different products. The exact molecular targets and pathways depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Undecen-4-one, 7-ethyl-2-methyl- is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its applications in different fields make it a valuable compound in scientific research and industry .

Properties

IUPAC Name

7-ethyl-2-methylundec-5-en-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O/c1-5-7-8-13(6-2)9-10-14(15)11-12(3)4/h9-10,12-13H,5-8,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYAOIOBFYSRSLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C=CC(=O)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00888769
Record name 5-Undecen-4-one, 7-ethyl-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00888769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96446-43-4
Record name 7-Ethyl-2-methyl-5-undecen-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96446-43-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Undecen-4-one, 7-ethyl-2-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 5-Undecen-4-one, 7-ethyl-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00888769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In particular, the process of the invention is suitable for preparing 7-ethyl-2-methyl-4-undecanol (tetradecanol) by aldol condensation of methyl isobutyl ketone and 2-ethylhexanal at 90-110° C. in the presence of a 40-50% strength aqueous sodium hydroxide solution to form 7-ethyl-2-methylundec-5-en-4-one with subsequent hydrogenation to give the above-mentioned alcohol. The hydrogenation catalyst used here is, preferably, a nickel catalyst supported on kieselguhr.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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